

# In Vivo Performance of Methylcobalamin Hydrate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of different methylcobalamin hydrate formulations, focusing on their pharmacokinetic profiles and therapeutic efficacy. The data presented is compiled from multiple preclinical and clinical studies to aid in the selection of appropriate formulations for research and development.

## **Executive Summary**

The in vivo performance of methylcobalamin hydrate is significantly influenced by its formulation and route of administration. Novel delivery systems such as nanoparticle oral sprays and intranasal sprays have demonstrated enhanced absorption and bioavailability compared to conventional oral tablets. Injectable formulations, including subcutaneous and intramuscular routes, provide rapid and complete bioavailability. This guide summarizes key pharmacokinetic parameters from comparative studies to facilitate evidence-based decisions in formulation development and selection.

### **Data Presentation: Pharmacokinetic Comparison**

The following tables summarize the key pharmacokinetic parameters of different methylcobalamin hydrate formulations from in vivo studies.

Table 1: Comparison of Oral and Intranasal Formulations



| Formulati<br>on                    | Dose    | Cmax<br>(Maximu<br>m<br>Concentr<br>ation)                               | Tmax<br>(Time to<br>Maximum<br>Concentr<br>ation) | Relative<br>Bioavaila<br>bility                           | Study<br>Populatio<br>n | Referenc<br>e |
|------------------------------------|---------|--------------------------------------------------------------------------|---------------------------------------------------|-----------------------------------------------------------|-------------------------|---------------|
| Nanoparticl<br>e Oral<br>Spray     | 1000 μg | Significantl<br>y higher<br>than tablet,<br>emulsion,<br>and<br>liposome | Rapid<br>systemic<br>detection<br>at 1 hour       | Bioequival<br>ent to a<br>5000 µg<br>chewable<br>tablet   | Healthy<br>Adults       | [1]           |
| Standard<br>Tablet                 | 1000 μg | Lower than<br>nanoparticl<br>e spray                                     | -                                                 | Lower than<br>nanoparticl<br>e spray                      | Healthy<br>Adults       | [1]           |
| Emulsion                           | 1000 μg | Very low<br>serum<br>levels                                              | -                                                 | Poor<br>absorption<br>profile                             | Healthy<br>Adults       | [1]           |
| Liposome<br>Oral Spray             | 1000 μg | Poorest<br>absorption<br>profile                                         | -                                                 | Poorest<br>absorption<br>profile                          | Healthy<br>Adults       | [1]           |
| Chewable/<br>Dissolvable<br>Tablet | 5000 μg | -                                                                        | -                                                 | Bioequival<br>ent to 1000<br>µg<br>nanoparticl<br>e spray | Healthy<br>Adults       | [1]           |
| Nasal<br>Spray                     | 500 μg  | 197.49% of<br>IM injection<br>(un-<br>normalized<br>)                    | 0.2 hours                                         | ~20%<br>(dose-<br>normalized<br>vs. IM)                   | Healthy<br>Volunteers   | [2][3]        |



| Nasal<br>Spray       | 500 μg<br>(every<br>other day)  | 1397.3 ±<br>369.03<br>pg/ml (at<br>30 mins) | 30 minutes | Significantl<br>y higher<br>than<br>sublingual<br>tablet | Vitamin<br>B12<br>Deficient<br>Patients | [4] |
|----------------------|---------------------------------|---------------------------------------------|------------|----------------------------------------------------------|-----------------------------------------|-----|
| Sublingual<br>Tablet | 1500 μg<br>(every<br>other day) | 197.9 ± 29.7 pg/ml (at 30 mins)             | -          | Significantl<br>y lower<br>than nasal<br>spray           | Vitamin<br>B12<br>Deficient<br>Patients | [4] |
| Oral Tablet          | 1500 μg<br>(daily)              | Slight<br>increase<br>from<br>baseline      | -          | Significantl<br>y lower<br>than nasal<br>spray           | Type-2 Diabetes Patients on Metformin   | [5] |

Table 2: Comparison of Injectable Formulations

| Formulati<br>on                     | Dose    | Cmax<br>(Maximu<br>m<br>Concentr<br>ation)                     | Tmax<br>(Time to<br>Maximum<br>Concentr<br>ation) | Absolute<br>Bioavaila<br>bility   | Study<br>Populatio<br>n    | Referenc<br>e |
|-------------------------------------|---------|----------------------------------------------------------------|---------------------------------------------------|-----------------------------------|----------------------------|---------------|
| Subcutane<br>ous (SC)<br>Injection  | 1500 μg | 57.01<br>ng/mL                                                 | 1.38 hours                                        | Comparabl<br>e to IM<br>injection | Healthy<br>Adult<br>Humans | [6][7]        |
| Intramuscu<br>lar (IM)<br>Injection | 1500 μg | 45.82<br>ng/mL                                                 | 1.49 hours                                        | -                                 | Healthy<br>Adult<br>Humans | [6][7]        |
| Intramuscu<br>lar (IM)<br>Injection | 100 μg  | Lower than<br>500 µg<br>nasal spray<br>(un-<br>normalized<br>) | 1.15 hours                                        | -                                 | Healthy<br>Volunteers      | [2][3]        |



### **Experimental Protocols**

This section details the methodologies for the key experiments cited in this guide.

## Comparative Bioavailability of a Nanoparticle Oral Spray and Other Formulations

- Study Design: A comparative clinical study involving 16 healthy adult subjects.
- Formulations Tested:
  - Nanoparticle oral spray (NanoCelle™): 1000 μg methylcobalamin.
  - Standard tablet: 1000 μg cyanocobalamin (absorbed via the gastrointestinal tract).
  - Dissolvable (chewable) tablet: 5000 μg methylcobalamin (absorbed sublingually).
  - Liposome oral spray: 1000 μg methylcobalamin.
  - Emulsion.[1]
- Procedure: Each formulation was administered to the subjects after a baseline blood sample
  was taken. Subsequent blood samples were collected at 1, 3, and 6 hours postadministration.
- Analysis: Serum vitamin B12 levels were measured using a chemiluminescence assay. The absorption profiles of the different formulations were then compared.[1]

## Pharmacokinetic Comparison of Subcutaneous (SC) vs. Intramuscular (IM) Injection

- Study Design: A randomized, two-treatment, parallel, comparative bioavailability study in 24 healthy adult human subjects.[6][7]
- Formulations Tested:
  - Test Product: Methylcobalamin Injection 1500 mcg (Subcutaneous route).



- Reference Product: Methylcobalamin Injection 1500 mcg (Intramuscular route).
- Procedure: Subjects received a single dose of either the SC or IM injection after an overnight fast. Blood samples were collected at predefined time points up to 72 hours post-dose to determine the plasma concentrations of methylcobalamin.[6][7]
- Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC0-72 were calculated and statistically analyzed to compare the bioavailability of the two routes.[6][7]

## Bioavailability of a Novel Nasal Spray vs. Intramuscular Injection

- Study Design: A randomized, single-dose, open-label, two-way crossover comparative bioavailability study in 18 healthy male volunteers.[2][3][8]
- Formulations Tested:
  - Test Product: Methylcobalamin Nasal Spray (500 mcg).
  - Reference Product: Intramuscular Injection of methylcobalamin (100 mcg).
- Procedure: Participants were administered a single dose of either the nasal spray or the intramuscular injection in each study period, separated by a washout period. Serial blood samples were collected to measure plasma vitamin B12 concentrations.[2][8]
- Analysis: Pharmacokinetic parameters (Cmax, Tmax, and AUC) were determined and compared between the two formulations, both with and without dose normalization.[2][3]

### **Mandatory Visualization**

The following diagrams illustrate the experimental workflows and the absorption pathways of different methylcobalamin formulations.





Click to download full resolution via product page

Experimental Workflow for Oral Formulation Comparison.





Click to download full resolution via product page

Workflow for Injectable and Nasal Formulation Studies.





Click to download full resolution via product page

Absorption Pathways of Different Formulations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. sciforschenonline.org [sciforschenonline.org]
- 3. sciforschenonline.org [sciforschenonline.org]
- 4. journalibrr.com [journalibrr.com]
- 5. academicmed.org [academicmed.org]



- 6. ijnonline.org [ijnonline.org]
- 7. Methylcobalamin injection 1500 mcg SC route versus IM route: A randomized parallel comparative bioavailability study IP Indian J Neurosci [ijnonline.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vivo Performance of Methylcobalamin Hydrate Formulations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15246562#in-vivo-comparison-of-different-methylcobalamin-hydrate-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com